N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with the molecular formula C17H11BrN6. This compound is notable for its unique structure, which includes a bromophenyl group, a tricyanopyridinyl group, and a dimethylmethanimidamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with malononitrile to form 4-bromobenzylidenemalononitrile. This intermediate is then subjected to a cyclization reaction with ammonium acetate to yield 6-(4-bromophenyl)-3,4,5-tricyanopyridine. Finally, the tricyanopyridine derivative is reacted with N,N-dimethylformamide dimethyl acetal to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl-containing compound with antimicrobial and anticancer properties.
2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine: A compound with a similar pyridine structure, used for DNA binding studies.
Uniqueness
N’-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide is unique due to its tricyanopyridinyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .
Properties
IUPAC Name |
N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN6/c1-24(2)10-22-17-15(9-21)13(7-19)14(8-20)16(23-17)11-3-5-12(18)6-4-11/h3-6,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAWZWGISQSPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(C(=C(C(=N1)C2=CC=C(C=C2)Br)C#N)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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